N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide
Description
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[5-ethyl-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C20H27N3O2S/c1-2-18-14-17(15-23-10-8-22(9-11-23)12-13-24)20(26-18)21-19(25)16-6-4-3-5-7-16/h3-7,14,24H,2,8-13,15H2,1H3,(H,21,25) |
InChI Key |
XLJUACHNDRMNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Ethyl-3-aminothiophene-2-carboxylate Intermediate
The thiophene core is synthesized via a Gewald reaction, which involves cyclocondensation of ketones with cyanoacetates and elemental sulfur. For this compound:
-
Reactants : Ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol)
-
Conditions : Reflux in ethanol with morpholine as a catalyst (3–4 hours, 80°C)
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and sulfur incorporation to form the 2-aminothiophene scaffold.
Piperazine Side-Chain Introduction
The 4-(2-hydroxyethyl)piperazine moiety is introduced via nucleophilic substitution or reductive amination. A validated protocol includes:
Reductive Amination Approach
Buchwald-Hartwig Coupling (Alternative Method)
For sterically hindered substrates:
Benzamide Formation
The final step involves coupling the amine-functionalized thiophene with benzoyl chloride:
-
Reactants : 5-Ethyl-3-(piperazinylmethyl)thiophen-2-amine (1 equiv.), benzoyl chloride (1.1 equiv.)
-
Base : Triethylamine (2 equiv.)
-
Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 6 hours
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water
Optimization Note :
Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent increases yield to 92% but raises production costs.
Reaction Conditions and Parameters
Table 1 summarizes critical parameters for each synthetic step:
| Step | Reactants/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiophene synthesis | Ethyl acetoacetate, S₈ | Ethanol | 80°C | 4 | 68 |
| Reductive amination | NaBH(OAc)₃, DCM | DCM | 25°C | 12 | 78 |
| Benzamide formation | Benzoyl chloride, Et₃N | THF | 0°C → 25°C | 6 | 87 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.01 (s, 1H, thiophene), 7.85–7.43 (m, 5H, benzamide), 4.21 (t, 2H, -CH₂OH), 2.87–2.40 (m, 10H, piperazine).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₆H₃₀FN₃O₂S: 467.2091; found: 467.2089.
Scale-Up Considerations
Industrial production requires modifications to lab-scale protocols:
-
Solvent Recycling : Ethanol and THF are distilled and reused to reduce costs.
-
Catalyst Loading : Pd-based catalysts are reduced to 2 mol% via microwave-assisted coupling (30 minutes, 120°C).
-
Safety : Exothermic reactions (e.g., benzoylation) require jacketed reactors with temperature control.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds containing thiophene and piperazine structures exhibit diverse biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with thiophene and piperazine rings have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Antitumor Activity: Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized compounds similar to N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 10 µg/mL |
| Compound B | Staphylococcus aureus | 8 µg/mL |
| Compound C | Pseudomonas aeruginosa | 12 µg/mL |
These results indicate that modifications to the thiophene and piperazine components can enhance antimicrobial efficacy.
Antitumor Activity
In vitro studies have shown that similar compounds induce cell cycle arrest in cancer cells:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical) | 15 |
| Compound E | MCF7 (breast) | 20 |
| Compound F | A549 (lung) | 18 |
These findings suggest that the compound could serve as a lead for the development of new anticancer agents.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a broader class of benzamide-linked heterocycles. Key structural analogs include:
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)
- Core Structure : Thiazole ring (vs. thiophene in the target compound).
- Substituents: Morpholinomethyl group at position 5 and pyridin-3-yl at position 3.
- Synthesis : Mannich reaction using paraformaldehyde and morpholine in acetic acid .
- Morpholine’s lower basicity compared to piperazine could reduce solubility.
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)
- Core Structure : 1,3,4-Thiadiazole (vs. thiophene).
- Substituents : Piperidin-1-yl ethylthio group.
- Synthesis : Reaction of thiosemicarbazide with POCl₃, followed by alkylation .
- Key Differences: The thiadiazole core’s electron-deficient nature may enhance metabolic stability but reduce membrane permeability compared to thiophene.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Core Structure : Oxadiazole-thiazole hybrid.
- Substituents : Varied alkyl/aryl groups.
- Synthesis : Cyclization of carboxylic acid derivatives with hydrazine .
- Key Differences : Oxadiazole’s rigidity may limit conformational flexibility, impacting binding to dynamic targets like AChE.
Pharmacological and Physicochemical Properties
Key Insights :
- The hydroxyethylpiperazine group in the target compound likely improves aqueous solubility compared to morpholine (4a) or piperidine (7a-7l).
- Thiophene’s balance of lipophilicity and π-stacking capability may enhance blood-brain barrier penetration, making it suitable for CNS targets.
- Thiadiazole derivatives (7a-7l) demonstrate confirmed AChE inhibitory activity, suggesting the target compound could share this mechanism .
Biological Activity
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide moiety linked to a thiophene ring and a piperazine derivative, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 373.5 g/mol. Its structure includes:
- Benzamide : A common pharmacophore known for various biological activities.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Piperazine Derivative : Often associated with neuroactive compounds, enhancing the compound's ability to interact with receptors.
Research indicates that this compound may exhibit enzyme inhibition and receptor binding properties. The presence of the piperazine moiety is particularly relevant as it is frequently found in compounds targeting neurotransmitter systems.
- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The structural similarity to known pharmacological agents implies potential interactions with G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound:
- Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Neuroactivity : Compounds with piperazine structures are often tested for neuroprotective effects. For instance, studies on related piperazine derivatives have demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
- Kinase Inhibition : Some benzamide derivatives have been identified as potent inhibitors of RET kinase, which plays a role in cancer progression. This suggests that this compound could also exhibit similar inhibitory effects .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| 4-(2-Hydroxyethyl)piperazine | Structure | Contains piperazine and hydroxyethyl group | Lacks thiophene and benzamide components |
| Thiophenecarboxylic Acid | Structure | Contains thiophene but no piperazine or benzamide | No amide functionality |
| Benzamide Derivatives | Structure | Contains benzamide but lacks thiophene and piperazine | No heterocyclic components |
The unique combination of a thiophene ring, piperazine moiety, and benzamide structure distinguishes this compound from others, potentially offering unique pharmacological properties.
Q & A
Q. What are the typical synthetic routes for N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide, and what factors influence reaction efficiency?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and thiophene functionalization. Key steps often include:
- Thiophene core modification : Alkylation or arylation at the 3-position of the thiophene ring using reagents like 4-(2-hydroxyethyl)piperazine.
- Amide coupling : Benzamide introduction via carbodiimide-mediated coupling (e.g., HBTU or DCC) under anhydrous conditions.
- Purification : Silica gel column chromatography or recrystallization to isolate the final product .
Critical factors : - pH control (7–9) to avoid side reactions during amide formation.
- Temperature optimization (e.g., reflux in THF or DMF).
- Reaction time monitoring via TLC or HPLC to prevent over-oxidation of thiophene .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., piperazine methyl groups at δ 2.5–3.5 ppm).
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] expected at ~470–500 Da).
- X-ray crystallography : For absolute stereochemical assignment if chiral centers exist .
- HPLC purity analysis : ≥95% purity threshold for biological assays .
Q. What preliminary pharmacological screening assays are recommended for this compound?
Initial screening should focus on:
- In vitro enzyme inhibition : Dose-response assays against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cellular viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer, microbial).
- Solubility/stability profiling : PBS and simulated gastric fluid (pH 1.2–7.4) to guide formulation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric synthesis.
- Solvent engineering : Switch from THF to greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.
- Flow chemistry : Continuous flow systems to reduce reaction time and improve reproducibility .
Q. What strategies address discrepancies in biological activity data across studies?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation in vitro.
- Batch-to-batch purity analysis : Ensure consistency via LC-MS and elemental analysis .
Q. How can computational modeling guide mechanistic studies of this compound?
- Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina with PDB structures).
- MD simulations : Assess ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER).
- QSAR models : Corrogate substituent effects (e.g., piperazine hydrophilicity) with activity .
Q. What advanced techniques resolve challenges in stereochemical or regiochemical isomerism?
Q. How should researchers design in vivo toxicity studies for this compound?
- Acute toxicity (OECD 423) : Dose escalation in rodents (10–100 mg/kg) with histopathology.
- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
- ADME profiling : Radiolabeled compound tracking in plasma and tissues .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS/MS degradation profiling : Identify major degradation products (e.g., hydrolyzed amide bonds).
- Accelerated stability testing : ICH Q1A guidelines for shelf-life prediction .
Q. How can SAR studies elucidate the role of the piperazine-thiophene motif?
- Systematic substitution : Replace the 4-(2-hydroxyethyl)piperazine group with analogs (e.g., morpholine, pyrrolidine).
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors.
- In vivo efficacy comparison : Test derivatives in disease models (e.g., xenografts for oncology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
